

Molecular weight of 3-Bromo-2-methyl-6-nitro-2H-indazole.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methyl-6-nitro-2H-indazole

Cat. No.: B1280207

[Get Quote](#)

Technical Guide: 3-Bromo-2-methyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its substituted indazole core serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activities. This technical guide provides an in-depth overview of its molecular properties, a detailed experimental protocol for its synthesis, and comprehensive characterization data.

Molecular Properties

The fundamental molecular properties of **3-Bromo-2-methyl-6-nitro-2H-indazole** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ BrN ₃ O ₂	[1] [2]
Molecular Weight	256.06 g/mol	[1]
CAS Number	74209-41-9	[1]
Appearance	Likely a crystalline solid	
IUPAC Name	3-bromo-2-methyl-6-nitro-2H-indazole	[1]

Synthesis

The synthesis of **3-Bromo-2-methyl-6-nitro-2H-indazole** can be achieved through the nitration of 3-bromo-2-methyl-indazole.[\[1\]](#) While a specific detailed protocol for this exact conversion is not readily available in the literature, the following procedure is a proposed method based on standard nitration protocols for indazole derivatives and related aromatic compounds.

Experimental Protocol: Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Materials:

- 3-bromo-2-methyl-indazole
- Fuming nitric acid (90%)
- Concentrated sulfuric acid (98%)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-2-methyl-indazole (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C using an ice bath.
- **Nitration:** Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 50 mL).

- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford **3-Bromo-2-methyl-6-nitro-2H-indazole**.

Characterization Data

The structural confirmation of **3-Bromo-2-methyl-6-nitro-2H-indazole** is based on spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.50	d	H-7
~8.00	dd	H-5
~7.80	d	H-4
~4.20	s	N-CH ₃

Note: Predicted values based on related structures. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectral Data[[1](#)]

Chemical Shift (δ) ppm	Assignment
~150.0	C-7a
~145.0	C-6
~130.0	C-3
~122.0	C-4
~118.0	C-3a
~115.0	C-5
~110.0	C-7
~35.0	N-CH ₃

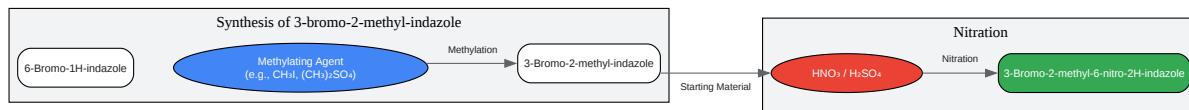
Note: Predicted values based on related structures.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1530	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1600, ~1480	Medium	Aromatic C=C stretching
~3100-3000	Weak	Aromatic C-H stretching
~2950	Weak	Aliphatic C-H stretching

Mass Spectrometry (MS)


Table 4: Mass Spectrometry Fragmentation[\[1\]](#)

m/z	Interpretation
255/257	$[M]^+$ molecular ion peak (presence of Br isotopes)
210/212	$[M - NO_2]^+$
182/184	$[M - NO_2 - CO]^+$
131	$[M - Br - NO_2]^+$

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of **3-Bromo-2-methyl-6-nitro-2H-indazole**.

[Click to download full resolution via product page](#)

Synthetic pathway for **3-Bromo-2-methyl-6-nitro-2H-indazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Bromo-2-methyl-6-nitro-2H-indazole | 74209-41-9 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]

- To cite this document: BenchChem. [Molecular weight of 3-Bromo-2-methyl-6-nitro-2H-indazole.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280207#molecular-weight-of-3-bromo-2-methyl-6-nitro-2h-indazole\]](https://www.benchchem.com/product/b1280207#molecular-weight-of-3-bromo-2-methyl-6-nitro-2h-indazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com